Ethyl 3-amino-4-fluorobenzoate

Descripción general

Descripción

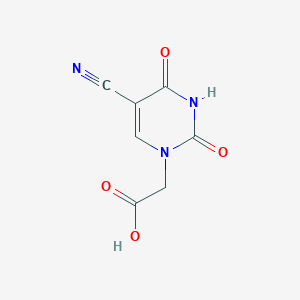

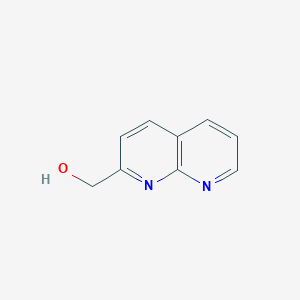

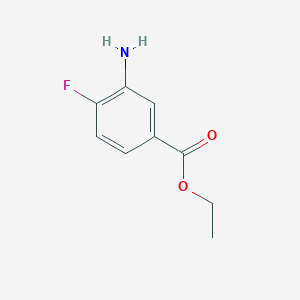

Ethyl 3-amino-4-fluorobenzoate is a clear colorless liquid . It has a molecular formula of C9H10FNO2 and an average mass of 183.180 Da .

Synthesis Analysis

The synthesis of Ethyl 3-amino-4-fluorobenzoate involves the reaction of 4-fluoronitrobenzene with ethyl chloroformate in the presence of a base such as sodium hydride, potassium carbonate, or triethylamine . The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis

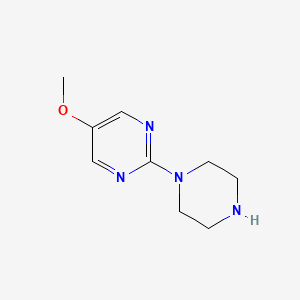

The molecular structure of Ethyl 3-amino-4-fluorobenzoate consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure is characterized by the presence of an ethyl ester group attached to a fluorobenzoate core.Chemical Reactions Analysis

Ethyl 3-amino-4-fluorobenzoate is involved in various chemical reactions. For instance, it causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-fluorobenzoate has a molecular weight of 183.18 . It is a clear colorless liquid . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.662 mg/ml .Aplicaciones Científicas De Investigación

Platelet Aggregation Inhibition : A study by Hayashi et al. (1998) discusses a compound (NSL-96184) derived from Ethyl 3-amino-4-fluorobenzoate, which acts as a potent and orally active fibrinogen receptor antagonist. This compound showed promise in inhibiting human platelet aggregation and could have potential in antithrombotic treatment.

Fluorophore Application in Biochemistry and Medicine : Research by Aleksanyan and Hambardzumyan (2013) highlighted the use of quinoline derivatives, including compounds related to Ethyl 3-amino-4-fluorobenzoate, as efficient fluorophores. These are used in studying various biological systems and are important in the search for new sensitive and selective compounds.

Protein Labeling in Medical Imaging : A study by Tang et al. (2008) describes the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a compound derived from Ethyl 3-amino-4-fluorobenzoate, used for labeling proteins in medical imaging. This compound was utilized for the fluorobenzoylation of Avastin's α-amino groups, indicating its application in developing radiopharmaceuticals.

- showed inhibitory activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs.

Crystal Structure Analysis : A structural analysis by Dehua and Xiaoyan (2008) on a derivative of Ethyl 3-amino-4-fluorobenzoate, provided insights into its molecular conformation, which is significant for understanding the compound’s interactions and potential applications in medicinal chemistry.

Environmental Fate of UV Filters : A study by Li et al. (2017) investigated Ethyl-4-aminobenzoate, a compound structurally similar to Ethyl 3-amino-4-fluorobenzoate. This research explored its environmental behavior and transformation products, which is crucial for understanding the environmental impact of such compounds used in sunscreens and anesthetic ointments.

Alzheimer’s Disease Treatment : Czarnecka et al. (2017) synthesized derivatives of 9-amino-1,2,3,4-tetrahydroacridine with a fluorobenzoic acid moiety, showing inhibition of cholinesterases and β-amyloid aggregation, indicating potential for Alzheimer's disease treatment (Czarnecka et al., 2017).

Safety and Hazards

Ethyl 3-amino-4-fluorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

ethyl 3-amino-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJOTWKQZHOXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593524 | |

| Record name | Ethyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-fluorobenzoate | |

CAS RN |

455-75-4 | |

| Record name | Ethyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.